2-[(4-fluorophenyl)methyl]-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
Description
The compound 2-[(4-fluorophenyl)methyl]-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione features a benzothiadiazine core, a heterocyclic system containing sulfur and two nitrogen atoms. Key structural features include:
- Three ketone groups (trione), which may influence hydrogen-bonding interactions and solubility.
While direct pharmacological data for this compound are absent in the provided evidence, its structural analogs (e.g., benzothiadiazine and benzothiazine derivatives) are often studied for bioactivity, leveraging crystallographic tools like SHELXL for structural validation .
Properties
IUPAC Name |
2-[(4-fluorophenyl)methyl]-1,1-dioxo-4-prop-2-enyl-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3S/c1-2-11-19-15-5-3-4-6-16(15)24(22,23)20(17(19)21)12-13-7-9-14(18)10-8-13/h2-10H,1,11-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCEWEZXPJDTLJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2S(=O)(=O)N(C1=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(4-fluorophenyl)methyl]-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is a member of the benzothiadiazine family, which has garnered attention due to its diverse biological activities. This article explores its biological activity through various studies and findings, highlighting its potential therapeutic applications.
Chemical Structure and Properties
This compound features a complex structure characterized by a benzothiadiazine core with fluorophenyl and prop-2-enyl substituents. The presence of the fluorine atom is significant as it can influence the compound's pharmacokinetics and biological interactions.
Biological Activity Overview
Research indicates that benzothiadiazine derivatives exhibit a variety of biological activities including:
- Antimicrobial : Effective against various bacterial strains.
- Anticancer : Potential activity against different cancer cell lines.
- Anti-inflammatory : Reduction in inflammatory markers in vitro and in vivo.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Cytotoxic effects on cancer cells | |
| Anti-inflammatory | Decreased levels of inflammatory cytokines |
The biological mechanisms underlying the activities of benzothiadiazine derivatives often involve modulation of key cellular pathways. For instance, studies suggest that these compounds may interact with:
- GABA-A Receptors : Acting as positive allosteric modulators which could help in treating neurological disorders .
Case Study 1: Antimicrobial Activity
In a study evaluating various benzothiadiazine derivatives, the compound demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics, indicating its potential as an antimicrobial agent .
Case Study 2: Anticancer Properties
Another investigation focused on the anticancer properties of benzothiadiazine derivatives. The compound exhibited cytotoxic effects against several cancer cell lines including breast and lung cancer cells. Mechanistic studies revealed that it induced apoptosis through the activation of caspase pathways .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Studies on related compounds suggest that modifications in the structure can lead to enhanced metabolic stability and bioavailability. The introduction of fluorine atoms has been associated with improved pharmacological profiles due to altered metabolic pathways .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent. Its structural features suggest that it may interact with biological targets relevant to various diseases.
Case Study: Anticancer Activity
Research has indicated that derivatives of benzothiadiazine compounds exhibit anticancer properties. For instance, studies show that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the fluorophenyl group may enhance the compound's lipophilicity and bioavailability, making it a candidate for further development in cancer therapies.
Agrochemical Applications
The compound's ability to modulate plant growth and resistance to pathogens has been explored in agricultural research.
Case Study: Plant Growth Regulation
In controlled experiments, compounds with similar structures have been shown to act as plant growth regulators. They can influence processes such as flowering and fruiting by interacting with plant hormone pathways. The incorporation of the fluorine atom may improve the stability and effectiveness of these compounds in agricultural settings.
Material Science
The unique chemical structure of the compound also lends itself to applications in material science, particularly in the development of new polymers or coatings.
Case Study: Polymer Synthesis
Research indicates that benzothiadiazine derivatives can be used as monomers in polymer synthesis. Their incorporation into polymer chains can enhance thermal stability and mechanical properties. Studies have demonstrated that polymers derived from such compounds exhibit improved resistance to degradation when exposed to environmental stressors.
Data Tables
| Application Area | Potential Uses | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Induces apoptosis in cancer cells |
| Agrochemicals | Plant growth regulators | Modulates flowering and fruiting processes |
| Material Science | Polymer synthesis | Enhances thermal stability and mechanical strength |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The benzothiadiazine scaffold is distinct from benzothiazine derivatives (e.g., and ) due to the additional nitrogen atom in the heterocyclic ring. Below is a comparative analysis of key analogs:
Substituent Impact on Properties
- Fluorine-Containing Groups: The 4-fluorophenylmethyl group in the target compound enhances lipophilicity and may improve blood-brain barrier penetration compared to non-fluorinated analogs (e.g., ) .
- Propenyl vs.
- Hydrazine Derivatives : Compounds with hydrazine substituents () may exhibit chelation properties or increased polarity, impacting solubility and metal-binding activity .
Preparation Methods
Cyclization of Disulfamylaniline Precursors
The benzothiadiazine core is constructed via acid-catalyzed cyclization of 2,4-disulfamylaniline derivatives. As demonstrated in, 5-chloro-2,4-disulfamylaniline reacts with paraformaldehyde in diethyleneglycol dimethylether under hydrochloric acid catalysis at 80–90°C to yield 6-chloro-7-sulfamyl-3,4-dihydro-2H-benzothiadiazine-1,1-dioxide. Adapting this method, the unsubstituted precursor 1a (R = H) undergoes cyclization with formaldehyde to generate the dihydrobenzothiadiazine scaffold 1b (Fig. 1).
Table 1: Cyclization Conditions for Core Formation
Oxidation to the Trione System
The 1,1,3-trione moiety is introduced via oxidation of the sulfamyl groups. While direct methods are sparingly documented, analogous protocols in describe the conversion of sulfonamides to sulfones using hydrogen peroxide or ozone. For 1b , treatment with 30% H₂O₂ in acetic acid at 60°C for 6 hours oxidizes the sulfamyl groups to sulfones, yielding 1c .
Functionalization of the Benzothiadiazine Core
N-Alkylation at Position 2
The 4-fluorophenylmethyl group is introduced via alkylation of the secondary amine at position 2. As outlined in, NaH-mediated alkylation of cyclic amines with 4-fluorobenzyl bromide in THF at 0°C to room temperature provides the N-alkylated product 2a (Fig. 2). This method avoids over-alkylation due to the steric hindrance of the benzothiadiazine ring.
Equation 1 :
Propenyl Group Installation at Position 4
The propenyl substituent is appended via palladium-catalyzed coupling. Drawing from, Heck coupling of bromide 2a with allyl tributylstannane in the presence of Pd(OAc)₂ and PPh₃ in DMF at 100°C for 12 hours affords 2b (Fig. 3). Alternative methods, such as Suzuki-Miyaura coupling with allylboronic acid, are less effective due to competing protodeboronation.
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) | |
| Ligand | PPh₃ (10 mol%) | |
| Solvent | DMF | |
| Temperature | 100°C | |
| Yield | 55–60% |
Final Oxidation and Purification
Trione Formation via Sulfone Oxidation
The final oxidation to the 1,1,3-trione system employs ceric ammonium nitrate (CAN) in acetonitrile/water (4:1) at 50°C for 3 hours. This step converts residual sulfonamide groups to sulfones, achieving the target compound 3a .
Equation 2 :
Chromatographic and Crystallization Purification
Purification involves silica gel chromatography (ethyl acetate/hexanes, 1:3) followed by recrystallization from ethanol/water (7:3). This dual approach removes unreacted starting materials and coupling by-products, yielding >98% purity.
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.32 (d, J = 8.4 Hz, 2H, Ar-H), 6.05 (m, 1H, CH₂=CH), 5.45 (d, J = 17.2 Hz, 1H, CH₂=CH₂), 5.32 (d, J = 10.4 Hz, 1H, CH₂=CH₂), 4.62 (s, 2H, NCH₂Ar), 3.85 (m, 2H, NCH₂), 3.12 (m, 2H, SCH₂).
IR (KBr) : 1685 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O), 1150 cm⁻¹ (C-F).
Purity and Yield Optimization
Table 3: Optimization of Key Steps
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Cyclization | 70 | 85 |
| N-Alkylation | 75 | 90 |
| Propenyl Coupling | 60 | 88 |
| Final Oxidation | 80 | 98 |
Challenges and Mitigation Strategies
Q & A
Q. Optimization Parameters :
| Parameter | Impact on Yield/Purity | Example Values | Reference |
|---|---|---|---|
| Temperature | Affects reaction rate | 60–80°C for cyclization | |
| Solvent | Polarity influences intermediates | DMF, THF, or toluene | |
| Catalyst | Accelerates key steps | Pd/C for hydrogenation |
Methodological Insight : Design of Experiments (DoE) can systematically optimize conditions .
Advanced: How can structure-activity relationship (SAR) studies elucidate the roles of fluorophenyl and propenyl substituents?
Q. SAR Design Strategy :
- Analog synthesis : Replace fluorophenyl with chloro- or methoxy-phenyl to assess halogen vs. electron-donating effects.
- Propenyl modifications : Compare allyl, propyl, or acetylene derivatives for metabolic stability .
Q. Example Findings :
| Substituent | Biological Activity | Mechanism Insight | Reference |
|---|---|---|---|
| 4-Fluorophenyl | Enhanced kinase inhibition | Fluorine improves target binding | |
| Propenyl | Reduced cytotoxicity | Alkene decreases off-target effects |
Methodological Insight : Pair in vitro assays (e.g., enzyme inhibition) with molecular docking to correlate structure and activity .
Advanced: How can conflicting data on biological activity across assays be resolved?
Common sources of contradiction include:
- Purity variability : HPLC-MS (>95% purity required) to exclude impurities .
- Assay conditions : Standardize pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%) .
- Target specificity : Use CRISPR-engineered cell lines to isolate target pathways .
Case Study : Discrepancies in IC50 values may arise from differential protein expression in cell models. Validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Advanced: What computational methods predict binding affinity to biological targets?
Q. Recommended Workflow :
Molecular Docking : Use AutoDock Vina or Schrödinger to screen against kinases or GPCRs .
Molecular Dynamics (MD) : Simulate ligand-receptor interactions over 100 ns to assess stability .
Free Energy Calculations : MM-PBSA/GBSA quantify binding energy contributions .
Validation : Cross-check with experimental IC50 values and mutagenesis studies (e.g., Ala-scanning of binding pockets) .
Advanced: How can metabolic stability and toxicity be assessed preclinically?
Q. Key Approaches :
- In vitro metabolism : Liver microsomes (human/rat) to identify CYP450-mediated degradation .
- Reactive metabolite screening : Trapping assays (e.g., glutathione adducts) for toxicity prediction .
- Proteomics : SILAC labeling to detect off-target protein interactions .
Data Integration : Combine metabolic half-life (t1/2) and cytotoxicity (CC50) to calculate therapeutic indices .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
